molecular formula C9H12O6 B12665385 (1R,2S,6S,8S,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one CAS No. 85080-95-1

(1R,2S,6S,8S,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one

Cat. No.: B12665385
CAS No.: 85080-95-1
M. Wt: 216.19 g/mol
InChI Key: BDBGJSXZKMTMGP-XDUWNTRXSA-N
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Description

(1R,2S,6S,8S,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[63002,6]undecan-10-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,6S,8S,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[63002,6]undecan-10-one typically involves multiple steps, starting from simpler organic molecules

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,6S,8S,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to introduce additional hydrogen atoms, altering its structure and reactivity.

    Substitution: Functional groups can be substituted with other groups under specific conditions, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S,6S,8S,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its reactivity and functional groups make it a valuable tool for probing biochemical processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (1R,2S,6S,8S,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the tricyclic structure provides a rigid framework for binding to specific sites. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique tricyclic structure and the presence of multiple oxygen atoms. These features contribute to its distinct reactivity and potential for diverse applications in various fields.

Properties

CAS No.

85080-95-1

Molecular Formula

C9H12O6

Molecular Weight

216.19 g/mol

IUPAC Name

(1R,2S,6S,8S,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one

InChI

InChI=1S/C9H12O6/c1-9(2)14-6-5-4(13-8(6)15-9)3(10)7(11)12-5/h3-6,8,10H,1-2H3/t3-,4-,5+,6-,8-/m0/s1

InChI Key

BDBGJSXZKMTMGP-XDUWNTRXSA-N

Isomeric SMILES

CC1(O[C@H]2[C@H]3[C@H]([C@@H](C(=O)O3)O)O[C@H]2O1)C

Canonical SMILES

CC1(OC2C3C(C(C(=O)O3)O)OC2O1)C

Origin of Product

United States

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